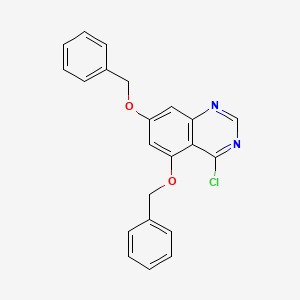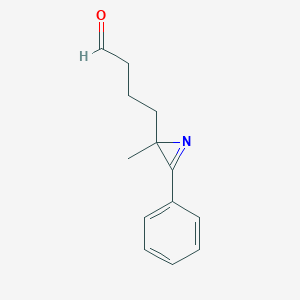
4-(2-Methyl-3-phenyl-2H-aziren-2-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal is a compound belonging to the class of azirines, which are three-membered nitrogen-containing heterocycles. Azirines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. The presence of the azirine ring in 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal imparts unique chemical properties that are of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal typically involves the formation of the azirine ring followed by the introduction of the butanal group. One common method for synthesizing azirines is the oxidative cyclization of enamines. For example, the enamine precursor can be treated with molecular iodine under mild conditions to yield the azirine derivative . Another approach involves the use of phenyliodine (III) diacetate (PIDA) to mediate the oxidative cyclization of enamines .
Industrial Production Methods
Industrial production of azirines, including 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal, often relies on scalable and efficient methods. Rhodium-catalyzed rearrangement of α-oximino ketenes derived from α-diazo oxime ethers is one such method that allows for the preparation of azirines on a gram scale . This method provides high yields and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal undergoes various types of chemical reactions, including:
Oxidation: The azirine ring can be oxidized to form oxazoles or other heterocyclic compounds.
Reduction: Reduction of the azirine ring can lead to the formation of aziridines, which are less strained three-membered rings.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular iodine and phenyliodine (III) diacetate (PIDA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
Oxidation: Oxazoles and other heterocyclic compounds.
Reduction: Aziridines.
Substitution: Various substituted azirines depending on the nucleophile used.
Scientific Research Applications
4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal involves its high reactivity due to the strained azirine ring. The azirine ring can act as an electrophile, reacting with nucleophiles such as amino acids in biological systems. This reactivity allows it to form covalent bonds with biological targets, potentially disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Azirinomycin: A natural azirinecarboxylic acid with antibacterial properties.
Dysidazirine: A long-chain azirine that resembles sphingosine and can act as an antimetabolite.
Uniqueness
4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the butanal group provides additional reactivity and potential for further chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
62901-86-4 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-(2-methyl-3-phenylazirin-2-yl)butanal |
InChI |
InChI=1S/C13H15NO/c1-13(9-5-6-10-15)12(14-13)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3 |
InChI Key |
IQWMZYKMPSWMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N1)C2=CC=CC=C2)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


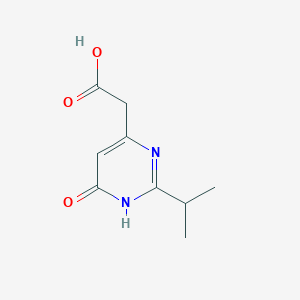
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;sulfate](/img/structure/B15245236.png)
![2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15245238.png)
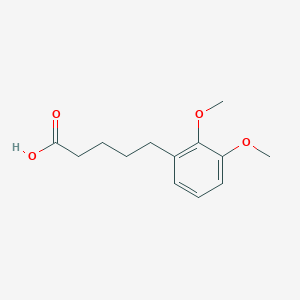
![tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15245246.png)
![(2s)-1-({(2s,4s)-4-[2-(1,3-Dihydro-2h-isoindol-2-yl)-2-oxoethyl]-5-oxopyrrolidin-2-yl}carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile](/img/structure/B15245249.png)
![2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15245262.png)
![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)
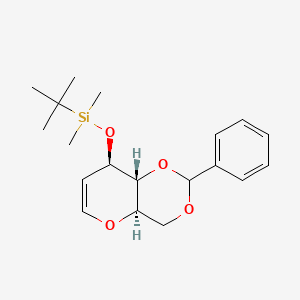

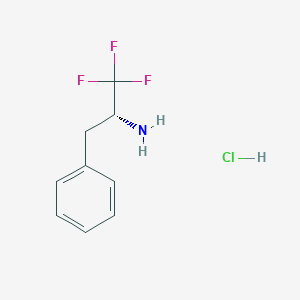

![5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15245311.png)
